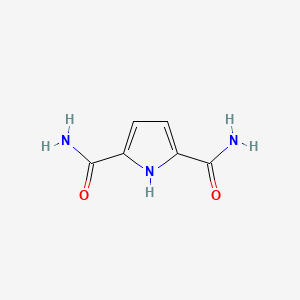

1H-Pyrrole-2,5-dicarboxamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1H-pyrrole-2,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-5(10)3-1-2-4(9-3)6(8)11/h1-2,9H,(H2,7,10)(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIPNKZUNZIMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90616396 | |

| Record name | 1H-Pyrrole-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719278-42-9 | |

| Record name | 1H-Pyrrole-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Pyrrole 2,5 Dicarboxamide and Its Derivatives

Direct Amide Formation Strategies

Direct amidation strategies focus on the conversion of the carboxylic acid groups of Pyrrole-2,5-dicarboxylic acid (PDCA) into amides. This is conceptually the most straightforward approach, though it requires careful optimization to achieve high yields, particularly given the potential for side reactions.

The direct synthesis of diamides from dicarboxylic acids and amines is a fundamental transformation in organic chemistry. nih.gov This reaction typically involves heating the dicarboxylic acid with an amine, often in the presence of a catalyst to facilitate the dehydration process, as the formation of an amide bond from a carboxylic acid and an amine releases a molecule of water. mdpi.com

Key challenges in this direct approach include the harsh reaction conditions that may be required and the potential for the amine to react with the pyrrole (B145914) ring itself or for polymerization to occur. The use of coupling agents or catalysts is often essential to achieve efficient conversion under milder conditions.

To overcome the challenges of direct thermal amidation, various catalytic systems and reaction conditions have been developed. The goal is to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Heterogeneous Lewis acid catalysts, such as Niobium(V) oxide (Nb₂O₅), have proven effective for the direct synthesis of diamides from dicarboxylic acids. nih.govacs.org These catalysts are advantageous due to their water- and base-tolerant properties, which prevents the catalyst from being deactivated by the water byproduct or the basicity of the amine substrate. acs.org The reaction is typically carried out by heating the dicarboxylic acid and amine in a 1:2 ratio with the catalyst in a high-boiling solvent like o-xylene. acs.org

For less reactive nitrogen-containing heterocyclic compounds, more sophisticated one-pot reactions have been developed. A notable system employs di-tert-butyl dicarbonate (B1257347) (Boc₂O) as an activator and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a catalyst. tohoku.ac.jp This method allows for efficient N-acylation under mild conditions without the need for heat, demonstrating high functional group tolerance and scalability. tohoku.ac.jp This approach is particularly relevant for creating amide bonds involving heterocyclic compounds and carboxylic acids. tohoku.ac.jp

Table 1: Comparison of Catalytic Systems for Direct Amidation

| Catalyst/Activator System | Key Features | Typical Conditions | Ref |

|---|---|---|---|

| Nb₂O₅ | Heterogeneous, reusable, water- and base-tolerant Lewis acid. | High temperature (e.g., 135 °C in o-xylene). | nih.govacs.org |

| DMAPO / Boc₂O | Homogeneous, mild conditions, high yield, one-pot reaction. | Room temperature, suitable for less reactive heterocycles. | tohoku.ac.jp |

| Boron-based catalysts | Efficient for a wide range of substrates, including those prone to epimerization. | Can be used in catalytic amounts (e.g., 0.5 mol%). | mdpi.com |

Multi-Step Synthesis Approaches

Multi-step syntheses provide greater flexibility and control, allowing for the construction of complex and specifically substituted derivatives. These routes typically involve building the desired functionality onto a basic pyrrole scaffold.

The sequence generally proceeds as follows:

Protection: The pyrrole nitrogen is protected, often with a tert-butyloxycarbonyl (Boc) group, using di-tert-butyl dicarbonate (Boc₂O) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

Carboxylation: The protected pyrrole undergoes double carboxylation at the 2- and 5-positions. This can be achieved by deprotonation with a strong base like n-butyllithium (n-BuLi) followed by quenching with an electrophile such as methyl chloroformate to form the diester. researchgate.net

Deprotection: The Boc protecting group is removed from the nitrogen using an acid, such as trifluoroacetic acid (TFA). researchgate.net

N-Substitution (Optional): If a substituted dicarboxamide is desired, the pyrrole nitrogen can be alkylated at this stage using a base like sodium hydride (NaH) and an alkyl halide. researchgate.net

Hydrolysis: The diester is saponified to the dicarboxylic acid using a base like potassium hydroxide (B78521). researchgate.net

Amidation: The resulting pyrrole-2,5-dicarboxylic acid is then converted to the dicarboxamide using one of the direct amidation methods described previously.

Table 2: Example Yields in a Multi-Step Synthesis of a PDCA Derivative

| Step | Reaction | Product | Yield | Ref |

|---|---|---|---|---|

| 1 | Boc Protection of Pyrrole | N-Boc-pyrrole | 95% | researchgate.net |

| 2 | Carboxylation | Dimethyl 1-(tert-butoxycarbonyl)-1H-pyrrole-2,5-dicarboxylate | ~50-60% | researchgate.net |

| 3 | Boc Deprotection | Dimethyl 1H-pyrrole-2,5-dicarboxylate | High | researchgate.net |

An alternative multi-step approach involves the acylation of the pyrrole ring, followed by conversion of the introduced acyl group into an amide. The Friedel-Crafts acylation is a common method for introducing acyl groups onto aromatic rings like pyrrole. acs.org

For instance, pyrrole can be acylated using trichloroacetyl chloride. orgsyn.org The resulting 2-pyrrolyl trichloromethyl ketone can then be treated with a nucleophile, such as sodium ethoxide in ethanol, to form an ester like ethyl pyrrole-2-carboxylate. orgsyn.org A similar two-step acylation can be performed at both the 2- and 5-positions to yield a pyrrole-2,5-dicarboxylate. This diester can then be hydrolyzed to the dicarboxylic acid and subsequently amidated. Alternatively, the acyl groups (or the corresponding acid chlorides derived from the dicarboxylic acid) can be directly reacted with amines to form the dicarboxamide.

Cyclization Reaction Pathways

Cyclization reactions build the pyrrole ring from acyclic precursors. This is a powerful strategy as it can establish the desired substitution pattern in a single, convergent step. The Paal-Knorr synthesis is the most prominent example of this approach for pyrrole formation. orientjchem.org

This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). orientjchem.orgresearchgate.net To synthesize the core of 1H-Pyrrole-2,5-dicarboxamide, one would start with a derivative of 2,5-diketoadipic acid. Reaction of this 1,4-dicarbonyl compound with ammonia or a primary amine would lead to the formation of the corresponding pyrrole-2,5-dicarboxylic acid or its ester. researchgate.net This intermediate is then converted to the target dicarboxamide in a subsequent step. This method is highly versatile and has been used to prepare a wide variety of pyrrole derivatives. researchgate.net

Pyrrole Ring Formation via Precursor Cyclization

The construction of the pyrrole ring through the cyclization of acyclic precursors is a fundamental approach in heterocyclic chemistry. Several named reactions are employed for this purpose, each offering distinct advantages in terms of substrate scope and reaction conditions.

The Paal-Knorr synthesis is a classic and widely used method for synthesizing pyrroles. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. alfa-chemistry.comwikipedia.org The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the pyrrole ring. wikipedia.orguctm.edu While versatile, the Paal-Knorr synthesis can be limited by the availability of the 1,4-dicarbonyl starting materials. alfa-chemistry.com

Another notable method is the Van Leusen reaction , which provides a route to pyrroles from tosylmethyl isocyanide (TosMIC) and an enone in the presence of a base. The reaction proceeds via a Michael addition, followed by a 5-endo cyclization and elimination of the tosyl group. wikipedia.org

The Barton-Zard synthesis offers a pathway to pyrroles from the reaction of an isocyanoacetate with a nitroalkene. The process involves a 1,4-addition, followed by a 5-endo-dig cyclization, elimination of the nitro group, and tautomerization to the aromatic pyrrole ring. wikipedia.org

Furthermore, intramolecular cyclization of specifically designed precursors, such as N-(3-butynyl)-sulfonamides, can yield dihydro-1H-pyrroles, which can be further functionalized. rsc.org These methods, which build the pyrrole ring from the ground up, allow for the introduction of substituents at various positions, setting the stage for the synthesis of complex derivatives.

Regioselective Functionalization at the 2 and 5 Positions

The functionalization of a pre-existing pyrrole ring is another key strategy for the synthesis of this compound derivatives. Due to the electron-rich nature of the pyrrole ring, electrophilic substitution reactions are predominant. nih.gov The regioselectivity of these reactions is a crucial aspect, with the 2 and 5 positions (α-positions) being the most reactive towards electrophiles. This preference is attributed to the greater stabilization of the cationic intermediate (the sigma complex) formed during attack at these positions, which can be depicted by three resonance structures. ksu.edu.saquora.com

Various methods have been developed to achieve regioselective functionalization at the C2 and C5 positions. For instance, a protocol for the synthesis of 2,5-disubstituted pyrroles has been developed based on a stepwise iododesilylation and subsequent coupling reaction. researchgate.net This approach offers a controlled way to introduce different substituents at these positions. Another efficient protocol involves the dearomative chlorination of 1H-pyrroles to generate highly reactive 2,5-dichloro-substituted 2H-pyrroles in situ. These intermediates can then be reacted with various nucleophiles to introduce functionality at the 2 and 5 positions. nih.gov

The Vilsmeier-Haack reaction, using a complex of phosphorus oxychloride and dimethylformamide, is a well-established method for the formylation of pyrrole, preferentially at the 2-position. orgsyn.org This can be a stepping stone for further elaboration into a carboxamide group. Similarly, acylation with reagents like trichloroacetyl chloride can introduce a ketone functionality at the 2-position, which can then be converted to an ester and subsequently to an amide. orgsyn.org A general method for the synthesis of pyrrole-2,5-dicarbaldehydes involves the formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles followed by hydrolysis, providing a direct route to 2,5-dicarbonyl substituted pyrroles. rsc.org

Synthesis of Substituted this compound Derivatives

Building upon the fundamental strategies of pyrrole ring formation and functionalization, specific methods have been tailored for the synthesis of substituted this compound derivatives. These methods often involve multistep sequences to achieve the desired substitution patterns.

Preparation of Bis-amidopyrrole Derivatives from Pyrrole-2,5-diacetic Acid

A direct approach to bis-amidopyrrole derivatives involves the use of pyrrole-2,5-diacetic acid as a starting material. For example, the reaction of diethyl pyrrole-2,5-diacetate with a large excess of N,N-dimethylethylenediamine has been shown to produce N,N'-bis(2-dimethylaminoethyl)-1H-pyrrole-2,5-diacetamide. soton.ac.uk This method demonstrates the conversion of the ester groups of a pyrrole-2,5-diacetate precursor into amide functionalities. Similarly, bis-2-amidopyrrole receptors have been synthesized for the recognition of bis-carboxylate anions, highlighting the utility of this class of compounds. doaj.org Another example is the synthesis of a bis-pyrrol-2-yl-2,5-diamidopyrrole, which has shown a high affinity for oxo-anions. nih.govnih.gov

N-Substituted Pyrrole-2,5-dicarboxylic Acid Synthesis

The synthesis of N-substituted pyrrole-2,5-dicarboxylic acids is a key step towards N-functionalized this compound derivatives. These dicarboxylic acids serve as important building blocks for macromolecular applications. citedrive.comnih.gov A facile and scalable six-step synthetic route starting from the bio-based D-galactaric acid has been developed for the production of N-alkylated and N-arylated pyrrole-2,5-dicarboxylic acids, achieving total yields of up to 45%. citedrive.comnih.gov

Alternatively, a five-step synthesis route starting from pyrrole allows for the introduction of various functional moieties to the pyrrole nitrogen, including aliphatic saturated and unsaturated side-chains, as well as benzylic groups, with total yields up to 42%. bohrium.comresearchgate.netcolab.ws These methods provide access to a range of N-substituted precursors for the corresponding dicarboxamides.

| Starting Material | Number of Steps | N-Substituent | Overall Yield (%) | Reference |

| D-Galactaric Acid | 6 | Alkyl, Aryl | up to 45 | citedrive.comnih.gov |

| Pyrrole | 5 | Aliphatic, Benzylic | up to 42 | bohrium.comresearchgate.netcolab.ws |

Derivatization via Paal-Knorr Reactions

The Paal-Knorr synthesis, as previously mentioned, is a powerful tool for constructing the pyrrole ring. alfa-chemistry.comwikipedia.org This reaction can be strategically employed to generate substituted pyrroles that are precursors to this compound derivatives. By choosing appropriately substituted 1,4-dicarbonyl compounds and primary amines, a variety of substitution patterns can be achieved on the pyrrole ring. uctm.edu The reaction is typically conducted under neutral or weakly acidic conditions, and the use of a weak acid like acetic acid can accelerate the reaction. organic-chemistry.org The resulting substituted pyrroles can then undergo further functionalization at the 2 and 5 positions to introduce the dicarboxamide moieties.

Synthesis of 3,4-Dimethyl-1H-pyrrole-2,5-dione Derivatives from Amidrazones and Maleic Anhydrides

A specific method for the synthesis of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives involves the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride. mdpi.comnih.gov This reaction leads to the formation of N(1)-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione. nih.gov The reaction conditions can be optimized, with better yields (75–95%) obtained at the boiling points of chloroform (B151607) or toluene. nih.gov This method provides a direct route to pyrrole-2,5-dione systems, which are structurally related to the dicarboxamide target. The resulting compounds have been studied for their potential anti-inflammatory and antimicrobial activities. mdpi.comresearchgate.netdntb.gov.ua

| Derivative | R¹ | R² | Yield (%) | Reference |

| 2a | phenyl | phenyl | 75-95 | nih.gov |

| 2b | 2-pyridyl | phenyl | 75-95 | nih.gov |

| 2c | 4-pyridyl | phenyl | 75-95 | nih.gov |

| 2d | 2-pyridyl | 2-pyridyl | - | nih.gov |

| 2e | 2-pyridyl | 4-methylphenyl | 75-95 | nih.gov |

| 2f | 2-pyridyl | 4-nitrophenyl | 75-95 | nih.gov |

Asymmetric Synthesis Approaches

Squaramide-Catalyzed Cycloaddition Reactions Involving 3-Hydroxy-1H-pyrrole-2,5-diones

The asymmetric synthesis of complex heterocyclic compounds is a significant area of focus in organic chemistry due to the prevalence of these scaffolds in biologically active molecules. rsc.org Among the various catalytic methods, organocatalysis employing squaramide-based catalysts has emerged as a powerful tool for constructing chiral molecules with high stereocontrol. rsc.org A notable application of this methodology is the asymmetric [2+2+1] cycloaddition reaction involving 3-hydroxy-1H-pyrrole-2,5-diones.

Researchers have successfully developed a three-component asymmetric [2+2+1] cycloaddition reaction utilizing 3-hydroxy-1H-pyrrole-2,5-diones, nitrosobenzene, and ethyl diazoacetate. mdpi.comresearchgate.net This reaction is efficiently catalyzed by a cinchona-derived squaramide, which acts as a chiral bifunctional catalyst. mdpi.com The process yields a novel series of polysubstituted chiral isoxazolidinopyrrolidinediones, which feature three contiguous stereocenters. mdpi.comresearchgate.net

The reaction proceeds with notable efficiency and stereoselectivity under optimized conditions. mdpi.com Investigations into the reaction parameters, such as the choice of catalyst, solvent, and temperature, were crucial in achieving high yields and stereocontrol. mdpi.com This method provides a direct route to structurally complex chiral molecules from readily available starting materials. The developed protocol has been shown to be effective, affording the desired products in yields of up to 87%, with high diastereoselectivity (up to >20:1 dr) and good enantioselectivity (up to 78% ee). mdpi.comresearchgate.net A scaled-up synthesis was also successfully performed, demonstrating the potential utility of this method. mdpi.comresearchgate.net

The substrate scope of the 1,3-dipolar cycloaddition reaction was explored, particularly concerning the substituents on the 3-hydroxy-1H-pyrrole-2,5-dione scaffold. mdpi.com This included variations of the substituent on the benzene (B151609) ring (R¹) and the substituent at the 4-position (R²). mdpi.com

Interactive Data Table: Squaramide-Catalyzed [2+2+1] Cycloaddition

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Class | Max. Yield | Max. dr | Max. ee |

| 3-Hydroxy-1H-pyrrole-2,5-dione | Nitrosobenzene | Ethyl Diazoacetate | Cinchona-derived Squaramide | Chiral Isoxazolidinopyrrolidinediones | 87% | >20:1 | 78% |

Chemical Reactivity and Transformation Mechanisms

Hydrolytic Cleavage of Amide Bonds

The amide bonds in 1H-Pyrrole-2,5-dicarboxamide can be cleaved through hydrolysis, a reaction that typically requires acidic or alkaline conditions to proceed at a reasonable rate. This process results in the formation of 1H-Pyrrole-2,5-dicarboxylic acid and ammonia (B1221849) (or a corresponding amine if the amides are substituted).

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to release ammonia and the carboxylic acid.

In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the amide ion (a poor leaving group), which subsequently deprotonates the newly formed carboxylic acid. Generally, amides are more resistant to hydrolysis than esters, requiring more stringent conditions such as elevated temperatures. mdpi.com The hydrolysis of ester groups in related pyrrole (B145914) dicarboxylates has been demonstrated under both acidic and alkaline conditions to yield the corresponding dicarboxylic acid. mdpi.com

Table 1: Hydrolytic Cleavage of this compound

| Reaction Type | Reagents/Conditions | Product(s) |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 1H-Pyrrole-2,5-dicarboxylic acid + 2 NH₄⁺ |

Nucleophilic Substitution Reactions at Amide Nitrogen Centers

While the amide nitrogen is generally less nucleophilic than an amine nitrogen due to the resonance delocalization of its lone pair onto the adjacent carbonyl group, it can still participate in nucleophilic substitution reactions. For instance, pyrrole carboxamides can act as nucleophiles in palladium-catalyzed asymmetric allylic alkylation reactions. rsc.org In such transformations, the amide nitrogen can be alkylated, leading to the formation of N-substituted derivatives. rsc.org This reactivity allows for the introduction of various substituents onto the amide nitrogen, providing a pathway to more complex molecular architectures.

Condensation Reactions with Carbonyl Compounds

The amide functional groups of this compound are generally unreactive in condensation reactions with carbonyl compounds like aldehydes and ketones under standard conditions. The amide carbonyl is significantly less electrophilic than that of an aldehyde or ketone. However, related pyrrole compounds bearing more reactive carbonyl groups, such as pyrrole-2,5-dicarboxaldehyde, can undergo condensation. For example, the total synthesis of magnolamide has been achieved involving a condensation step between pyrrole-2,5-dicarboxaldehyde and an N-(4-bromobutyl) phthalimide. nih.gov While direct condensation with the dicarboxamide is less favorable, specialized synthetic methods or activation of the amide group might enable the formation of related derivatives.

Electrophilic Substitution on the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system that is highly susceptible to electrophilic aromatic substitution, reacting more readily than benzene (B151609). pearson.com The nitrogen atom's lone pair is delocalized into the ring, increasing its nucleophilicity. pearson.com In an unsubstituted pyrrole, electrophilic attack occurs preferentially at the C2 or C5 positions (the α-positions), as the resulting carbocation intermediate is stabilized by a greater number of resonance structures compared to attack at the C3 or C4 positions (the β-positions). quora.comuop.edu.pk

However, in this compound, the C2 and C5 positions are already occupied. The carboxamide groups are electron-withdrawing and deactivating towards electrophilic substitution. Consequently, these groups direct incoming electrophiles to the C3 and C4 positions of the pyrrole ring. The reaction will require more forcing conditions compared to unsubstituted pyrrole due to the deactivating effect of the two amide substituents.

Table 2: Potential Electrophilic Substitution Reactions

| Reaction | Reagent | Expected Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 3-Nitro-1H-pyrrole-2,5-dicarboxamide and/or 3,4-Dinitro-1H-pyrrole-2,5-dicarboxamide |

| Halogenation | Br₂ / FeBr₃ | 3-Bromo-1H-pyrrole-2,5-dicarboxamide and/or 3,4-Dibromo-1H-pyrrole-2,5-dicarboxamide |

| Sulfonation | Fuming H₂SO₄ | This compound-3-sulfonic acid |

Oxidation and Reduction Transformations of Functional Groups (referencing related compounds)

The functional groups of this compound can undergo various oxidation and reduction reactions.

Reduction: The pyrrole ring, particularly when substituted with electron-withdrawing groups like amides, can be reduced. The Birch reduction, using metals like sodium or lithium in liquid ammonia with an alcohol proton source, is effective for reducing electron-deficient pyrroles to 3-pyrrolines. pu.ac.ke This method provides a pathway to partially saturated heterocyclic systems. pu.ac.ke The amide groups themselves can also be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would transform this compound into (1H-Pyrrole-2,5-diyl)bis(methanamine).

Oxidation: The oxidation of pyrroles can be complex and may lead to polymerization or decomposition, often forming black, insoluble materials known as "pyrrole black". researchgate.net However, under controlled conditions, specific oxidation products can be obtained. For instance, the oxidation of some substituted pyrrole systems with reagents like chromium trioxide can yield 3-pyrrolin-2-ones. pu.ac.ke The specific outcome of oxidizing this compound would depend heavily on the oxidant and reaction conditions used. researchgate.net

Table 3: Oxidation and Reduction Transformations

| Transformation | Reagent(s) | Potential Product(s) |

|---|---|---|

| Ring Reduction | Na / NH₃ (l), ROH | 2,5-Dicarbamoyl-3-pyrroline |

| Amide Reduction | LiAlH₄ then H₂O | (1H-Pyrrole-2,5-diyl)bis(methanamine) |

Structural Characterization and Solid State Architecture

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most powerful technique for obtaining precise information about molecular conformation, bond lengths, bond angles, and the packing of molecules in a crystalline solid. To date, a specific crystallographic study for 1H-Pyrrole-2,5-dicarboxamide has not been identified in a comprehensive search of scientific literature. However, the study of analogous structures, such as various dicarboxamides and pyrrole (B145914) derivatives, can provide valuable insights into the likely structural characteristics of this compound. For instance, studies on other dicarboxamides reveal a strong tendency to form predictable hydrogen-bonding patterns that dictate their supramolecular assembly.

The molecular conformation of this compound would be determined by the orientation of the two carboxamide groups relative to the central pyrrole ring. It is anticipated that the molecule would be largely planar, with the carboxamide groups potentially exhibiting some rotational freedom around the C-C bond connecting them to the pyrrole ring. The packing of these molecules in a crystal lattice would be driven by the formation of an extensive hydrogen-bonding network, leading to a highly ordered and stable crystalline structure.

The this compound molecule possesses multiple hydrogen bond donors (the N-H of the pyrrole ring and the -NH2 of the amide groups) and hydrogen bond acceptors (the C=O of the amide groups). This functionality makes it highly likely to form robust intermolecular hydrogen bonds. Based on related structures, it is probable that the amide groups would engage in strong N-H···O=C hydrogen bonds, potentially forming dimeric or catemeric motifs. These interactions are crucial in directing the self-assembly of the molecules into one-, two-, or three-dimensional networks. The pyrrole N-H group could also participate in hydrogen bonding, further stabilizing the crystal structure.

While this compound itself does not exhibit stereoisomerism, studies on substituted pyrrole-2,5-dione derivatives have revealed the presence of distinct Z and E stereoisomers in both the solid state and in solution. This highlights the importance of substituent effects on the stereochemistry of the pyrrole core, a factor that would be relevant in derivatized forms of this compound.

Spectroscopic Investigations

Spectroscopic techniques are essential for elucidating the structure of a molecule, especially in the absence of single-crystal X-ray data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. For this compound, a complete assignment of the proton (¹H) and carbon (¹³C) signals would be necessary for unambiguous structural confirmation.

Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental. An HMQC experiment would reveal the direct one-bond correlations between protons and the carbons they are attached to. An HMBC experiment would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity across the entire molecule, including the attachment of the carboxamide groups to the pyrrole ring.

| Atom | Expected ¹³C Chemical Shift (ppm) |

| C=O (Carboxamide) | 160-170 |

| C2, C5 (Pyrrole) | 125-135 |

| C3, C4 (Pyrrole) | 110-120 |

This table is predictive and not based on experimental data for this compound.

Crystal Engineering and Supramolecular Assembly

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. The structural features of this compound make it an excellent candidate for use as a building block in crystal engineering and supramolecular chemistry.

The predictable and robust hydrogen-bonding capabilities of the dicarboxamide functionality, coupled with the planar nature of the pyrrole ring, would allow for the rational design of extended supramolecular architectures. By modifying the substituents on the pyrrole ring or the amide nitrogen atoms, it would be possible to tune the intermolecular interactions and control the resulting solid-state packing. This could lead to the development of new materials with tailored properties, such as porous materials for gas storage or separation, or materials with specific optical or electronic properties. The study of supramolecular assembly in related dicarboxamide systems has demonstrated the feasibility of creating diverse and complex structures through the careful control of non-covalent interactions.

Design of Hydrogen-Bonding Motifs for Directed Self-Assembly

The design of this compound as a building block for supramolecular assemblies is rooted in the predictable nature of hydrogen bonds involving amide functionalities. The primary amide groups are particularly robust in forming recognizable and stable hydrogen-bonded motifs. A key interaction is the R²₂(8) graph set motif, a centrosymmetric dimer formed by two amide groups from adjacent molecules, linked by a pair of N-H···O hydrogen bonds. This motif is a cornerstone of solid-state structures for many carboxamides.

In addition to the classic amide-amide homosynthon, the pyrrole ring itself is an active participant in directing the assembly. The pyrrole N-H group can act as a hydrogen bond donor, while the π-system of the aromatic ring can act as a weak acceptor. This allows for a hierarchy of interactions that, when combined, lead to a highly organized and stable crystal packing. The strategic placement of the two carboxamide groups at opposite ends of the pyrrole scaffold maximizes the potential for forming extended, linear chains or tapes, a fundamental aspect of its designed self-assembly.

Formation of One-, Two-, and Three-Dimensional Networks in the Solid State

The crystal structure of this compound has been solved and is reported to crystallize in the P2₁/c monoclinic space group. science.gov This ordered arrangement is a direct consequence of the hydrogen-bonding motifs extending into one, two, and three dimensions.

The primary mode of assembly is the formation of one-dimensional tapes or ribbons. These are typically formed through the strong, directional N-H···O hydrogen bonds between the amide groups of adjacent molecules. These tapes can then interact with neighboring tapes through weaker interactions, such as C-H···O or π-π stacking interactions involving the pyrrole rings, to build up a two-dimensional layered structure.

The pyrrole N-H group plays a crucial role in linking these layers, thereby extending the structure into a three-dimensional network. By donating a hydrogen bond to a carbonyl oxygen of an amide in an adjacent layer, it acts as a bridge, creating a robust and highly interconnected solid-state architecture. The ability of the related 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid to form one-, two-, and three-dimensional networks based on bidentate hydrogen-bonded contacts highlights the versatility of the pyrrole-2,5-disubstituted scaffold in crystal engineering.

Influence of Substituent Effects on Crystal Packing

The influence of substituents on the crystal packing of this compound can be profound, altering the delicate balance of intermolecular forces and leading to different supramolecular architectures. By comparing the parent compound to its N-substituted derivatives, the principles of crystal engineering can be clearly illustrated.

For instance, the introduction of bulky substituents on the amide nitrogens, as seen in N,N'-di-n-butyl-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide, can sterically hinder the formation of the primary amide R²₂(8) dimer motif. rsc.org This often leads to alternative hydrogen-bonding patterns, such as the formation of catemeric chains where the amide groups are linked in a head-to-tail fashion. The presence of additional functional groups on the substituents can also introduce competing hydrogen bond donors or acceptors, leading to more complex and sometimes unpredictable network structures.

The substitution on the pyrrole nitrogen also dramatically impacts the solid-state assembly. Replacing the pyrrole N-H with a group that cannot act as a hydrogen bond donor removes a key interaction for linking molecular layers. This can result in a shift from a three-dimensional network to a two-dimensional layered structure, or even a one-dimensional chain-like packing, depending on the nature of the substituent. Studies on 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives have shown that substitutions on the phenyl ring strongly influence the exact nature of the crystal packing.

The following table provides a summary of crystallographic data for this compound and a related derivative, illustrating the effect of substitution.

| Compound Name | Formula | Crystal System | Space Group | Reference |

| This compound | C₆H₇N₃O₂ | Monoclinic | P2₁/c | science.gov |

| N,N'-Di-n-butyl-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide | C₂₆H₃₁N₃O₂ | Monoclinic | Cc | rsc.org |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, MP2)

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to model molecular structures and energies, providing a detailed picture of electron distribution and reactivity.

DFT calculations have been employed to study the electronic properties of pyrrole (B145914) derivatives. For instance, analysis of pyrrole-2,3-dicarboxylate derivatives using DFT with the B3LYP method and 6-311++G(d,p) basis set has been performed to validate structures and understand electronic behavior. researchgate.net A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. researchgate.net These analyses help in understanding the charge transfer that can occur within the molecule, which is crucial for its interaction with other molecules and biological targets. researchgate.net

The reactivity and stability of the pyrrole ring system, functionalized with carboxamide or carboxylic acid groups, are heavily influenced by the electronic nature of these substituents. Theoretical calculations show that such functional groups can significantly alter the electron density distribution across the pyrrole ring. researchgate.net

The pyrrole ring is an aromatic system characterized by π-electron delocalization. The substituents at the 2 and 5 positions, such as carboxamide groups, can influence this delocalization. Theoretical studies on the related compound, pyrrole-2-carboxylic acid, using both DFT (B3LYP/6-311++G(d,p)) and MP2 (MP2/6-311++G(d,p)) methods, have shown that the pyrrole moiety significantly affects π-electron delocalization. researchgate.net This, in turn, influences the strength of intermolecular hydrogen bonds. researchgate.net

The presence of both a proton donor (N-H group in the ring) and proton acceptor groups (C=O in the carboxamide side chains) allows 1H-Pyrrole-2,5-dicarboxamide to form strong, directed hydrogen bonds. researchgate.net Computational studies on dimers of pyrrole-2-carboxylic acid confirm that the tendency to form doubly hydrogen-bonded cyclic structures is a stabilizing feature. researchgate.net The strength of these hydrogen bonds is correlated with the degree of π-electron delocalization in the system. researchgate.net Similarly, studies on 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives highlight the robustness of hydrogen bonding between the 2,5-substituents in forming predictable solid-state structures. rsc.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for predicting binding affinity and understanding interaction patterns.

Molecular docking has been widely used to investigate the binding of pyrrole derivatives to various biological targets. These studies help predict how compounds will interact with protein active sites, providing a rationale for their observed biological activity. For example, derivatives of 2,5-dihydro-1H-pyrrole-2-carboxylates have been docked against cancer cell lines to correlate computational predictions with experimental cytotoxicity data. researcher.life

The versatility of the pyrrole scaffold is evident from the range of proteins it has been computationally tested against. Docking studies have explored the interactions of pyrrole derivatives with enzymes like enoyl-ACP reductase and dihydrofolate reductase (DHFR), which are targets for antitubercular drugs. mdpi.com In other research, novel fused 1H-pyrroles were docked into the active sites of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), important targets in cancer therapy. nih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

| Pyrrole Derivative Class | Protein Target(s) | Key Finding | Reference |

|---|---|---|---|

| 2,5-dihydro-1H-pyrrole-2-carboxylates | Targets in MCF7, MOLT-4, HL-60 cancer cells | Docking results were in reasonable agreement with cytotoxicity activities. | researcher.life |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazides | Enoyl ACP reductase, DHFR | Compounds showed potential as dual inhibitors for antitubercular activity. | mdpi.com |

| Fused 1H-pyrroles | EGFR, CDK2 | Synthesized compounds showed high affinity for the two examined targets. | nih.gov |

| Pyrrolo[3,2,1-ij]quinoline-5-carboxamides | Aquaporin-1 | Docking was used to investigate the mechanism of diuretic activity. | scispace.com |

Beyond predicting binding, docking can elucidate the molecular mechanism by which a compound exerts its biological effect. A prominent example involves 1H-pyrrole-2,5-dicarboxylic acid, a close analog of the title compound. This molecule was identified as a quorum sensing (QS) inhibitor in Pseudomonas aeruginosa. nih.gov Quorum sensing is a bacterial communication process that controls virulence and biofilm formation. frontiersin.org

Molecular docking analyses were performed to understand how 1H-pyrrole-2,5-dicarboxylic acid interferes with this pathway. The study showed that the compound could dock into the QS activator protein, thereby disrupting the signaling cascade. nih.gov This computational insight, combined with experimental data showing reduced virulence factor production and biofilm formation, helps to confirm the compound's mechanism of action as a QS inhibitor. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. collaborativedrug.com Computational modeling is a key component of modern SAR, allowing for the rational design of more potent and selective molecules.

Computational SAR studies often involve generating a series of related compounds and analyzing how systematic changes to the molecular structure affect a particular biological endpoint. For example, a SAR study on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile identified key structural features necessary for the inhibition of metallo-β-lactamases, enzymes that confer antibiotic resistance. nih.gov The study revealed that the 3-carbonitrile group, the 4,5-diphenyl substituents, and the N-benzyl side chain were all important for inhibitory potency. nih.gov By computationally modeling these derivatives, researchers can build predictive models, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models. researchgate.net These models create a three-dimensional map highlighting regions where steric bulk, positive or negative charge, or hydrogen bonding character is likely to increase or decrease activity, guiding the synthesis of improved compounds. researchgate.net

Mechanistic Insights from Computational Data (e.g., prFMN Covalent Catalysis)

While direct computational studies detailing the covalent catalysis of this compound by prenylated flavin mononucleotide (prFMN) are not extensively available in the current literature, mechanistic insights can be inferred from computational investigations of prFMN-dependent enzymes acting on structurally related substrates. Enzymes such as UbiD and ferulic acid decarboxylase (Fdc) utilize the unique reactivity of the prFMN cofactor to catalyze challenging (de)carboxylation reactions of α,β-unsaturated carboxylic acids. researchgate.netnih.gov

Computational studies have been pivotal in elucidating the mechanism of these transformations, with a consensus pointing towards a reversible 1,3-dipolar cycloaddition reaction between the substrate and the prFMN cofactor. researchgate.netnih.gov The prFMN exists in an active iminium form, which acts as the reactive species. researchgate.netnih.gov

Based on these established mechanisms for other substrates, a plausible catalytic cycle for a hypothetical prFMN-catalyzed reaction with a derivative of this compound can be proposed. This would likely involve the nucleophilic attack of the substrate onto the C6 position of the prFMN iminium ion, leading to the formation of a covalent adduct. Subsequent electronic rearrangement and proton transfer steps, facilitated by active site residues, would then lead to the final product and regeneration of the cofactor.

Theoretical investigations into the photoisomerization of the prFMN cofactor have further highlighted the complexity of this catalytic system. nih.govrsc.org These studies, using methods like density functional theory (DFT), have shown that the enzyme's activity is dependent on the specific isomeric form of the prFMN, with the iminium form being more active than the ketimine form. nih.gov The calculations of potential energy surfaces have provided insights into the light-dependent isomerization process and have suggested that controlling factors like temperature could enhance the enzymatic efficiency by favoring the more active cofactor isomer. nih.govrsc.org

The following table summarizes key computational parameters and findings from theoretical studies on prFMN and related systems, which could be extrapolated to understand the potential interaction with pyrrole-based substrates.

| Computational Method | System Studied | Key Findings |

| Density Functional Theory (DFT) | Photoisomerization of prFMN cofactor | The iminium form of prFMN is more active; the reaction involves a rate-determining proton transfer. nih.govrsc.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | UbiD enzyme with various substrates | Catalysis proceeds via a 1,3-dipolar cycloaddition mechanism. researchgate.net |

It is important to emphasize that the application of these mechanistic insights to this compound itself remains speculative without direct computational evidence. Future theoretical studies focusing specifically on the interaction of this compound with prFMN are necessary to validate these hypotheses and to provide a detailed, quantitative understanding of the potential catalytic mechanism. Such studies would be invaluable for the rational design of novel biocatalytic systems based on prFMN chemistry.

Applications in Organic Synthesis and Heterocyclic Chemistry

1H-Pyrrole-2,5-dicarboxamide as a Versatile Synthetic Building Block

This compound is a valuable and versatile building block in organic synthesis, a status owed to the unique arrangement of its functional groups and the inherent reactivity of the pyrrole (B145914) core. The molecule's structure features a five-membered aromatic pyrrole ring substituted at the 2- and 5-positions with carboxamide groups. This specific constitution provides multiple reactive sites that can be targeted for synthetic transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

The key reactive features of this compound are:

The Pyrrole Nitrogen (N-H): The acidic proton on the pyrrole nitrogen can be removed by a base, rendering the nitrogen nucleophilic. This allows for N-alkylation or N-arylation, providing a straightforward method to attach various side chains. Synthetic routes developed for the related pyrrole-2,5-dicarboxylic acid (PDCA) have demonstrated the ability to introduce a wide range of functional moieties onto the pyrrole nitrogen, including aliphatic and benzylic groups. researchgate.netuq.edu.au This capability is crucial for tuning the steric and electronic properties of the molecule.

The Carboxamide Groups (-CONH₂): The two primary amide groups are rich in chemical potential. They can undergo a variety of transformations, including hydrolysis to the corresponding dicarboxylic acid, dehydration to nitriles, reduction to amines, and participation in condensation reactions.

The Aromatic Pyrrole Ring: The electron-rich pyrrole ring is susceptible to electrophilic substitution at the 3- and 4-positions, allowing for the introduction of substituents such as halogens or nitro groups. This reactivity further enhances its utility as a scaffold for building complex molecules.

The dual carboxamide functionality also imparts the ability to form strong hydrogen bonds, a property that can influence reaction pathways and is significant in the design of molecules for materials science and medicinal chemistry. The strategic modification of these functional groups makes this compound a foundational component for creating a library of substituted pyrrole derivatives.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product |

| Pyrrole N-H | N-Alkylation | N-Substituted pyrrole-2,5-dicarboxamides |

| Carboxamide | Hydrolysis | Pyrrole-2,5-dicarboxylic acid |

| Carboxamide | Dehydration | Pyrrole-2,5-dinitrile |

| Carboxamide | Reduction | 2,5-Bis(aminomethyl)pyrrole |

| Pyrrole Ring (C-H) | Electrophilic Substitution | 3,4-Disubstituted-pyrrole-2,5-dicarboxamides |

Construction of Diverse Heterocyclic Systems

The structural framework of this compound serves as a valuable starting point for the synthesis of more elaborate heterocyclic systems. The strategic placement of the carboxamide groups allows for intramolecular and intermolecular cyclization reactions to form fused or linked ring systems.

The this compound scaffold is instrumental in the synthesis of various other heterocyclic compounds, including substituted pyrroles, pyrazoles, and imidazoles.

Pyrroles: The most direct application is in the synthesis of N-substituted pyrroles. As previously discussed, the pyrrole nitrogen can be readily functionalized to produce a wide array of N-substituted this compound derivatives. researchgate.netuq.edu.au Furthermore, the existing pyrrole ring can be modified. For instance, reactions that alter the carboxamide groups can lead to new pyrrole derivatives with different functionalities, which might not be accessible through direct synthesis.

Pyrazoles: While direct conversion of the pyrrole ring into a pyrazole (B372694) is not a standard transformation, the functional groups of this compound can be used to build a pyrazole ring onto the core structure. For example, a hypothetical pathway could involve the transformation of the pyrrole ring into a 1,4-dicarbonyl compound (a known precursor for pyrroles), which could then be reacted with hydrazine (B178648) derivatives. General methods for pyrazole synthesis often rely on the condensation of 1,3-dicarbonyl compounds with hydrazines or the cycloaddition of alkynes with diazo compounds. organic-chemistry.orgmdpi.com The pyrrole dicarboxamide can be envisioned as a precursor to intermediates suitable for these established synthetic routes.

Imidazoles: Similar to pyrazoles, imidazoles can be constructed from precursors containing a 1,2-dicarbonyl motif, aldehydes, and ammonia (B1221849). The synthesis of complex pyrrole-imidazole derivatives has been demonstrated through multi-component reactions. nih.gov The this compound molecule could be chemically modified to generate intermediates, such as α-amino ketones or their equivalents, which could then undergo cyclization to form an imidazole (B134444) ring fused or linked to the original pyrrole scaffold. Recent advances in imidazole synthesis highlight various regiocontrolled methods that could potentially be adapted for use with functionalized pyrrole precursors. rsc.org

Intermediate in the Preparation of Complex Organic Molecules

The pyrrole-carboxamide motif is a core structural element in numerous complex and biologically active organic molecules. Consequently, this compound and its derivatives are crucial intermediates in the synthesis of these target compounds. The rigid, planar structure of the pyrrole ring, combined with the hydrogen-bonding capacity of the amide groups, makes this scaffold ideal for molecules designed to interact with biological macromolecules.

One significant area of application is in the synthesis of DNA minor-groove binders. These molecules possess a crescent shape that allows them to fit snugly into the minor groove of DNA, leading to potential applications in anticancer and antimicrobial therapies. The synthesis of these complex structures often utilizes nitropyrrole-based carboxamide building blocks that are linked together to form oligomeric structures.

Another area where pyrrole-amide intermediates are vital is in the development of enzyme inhibitors. For example, halogen-substituted 1H-pyrrole-2-carboxamide fragments are key building blocks for synthesizing potent nanomolar inhibitors of bacterial DNA gyrase B, an important target for antibacterial drugs.

Role in Developing New Synthetic Methodologies

The synthesis of functionalized heterocyclic compounds like this compound and its derivatives often drives the development of new synthetic methodologies. The need for efficient, scalable, and environmentally benign routes to these valuable building blocks encourages chemists to explore novel catalytic systems and reaction conditions.

For example, research into the synthesis of the related pyrrole-2,5-dicarboxylic acid esters has led to new methods utilizing iron-containing catalysts for the carboxylation of simple pyrroles. researchgate.net Similarly, the demand for N-substituted PDCA derivatives has resulted in the development of facile, scalable, multi-step synthetic routes starting from biobased materials like D-galactaric acid, which represents a significant improvement over previous methods in terms of yield and environmental impact. nih.gov

Furthermore, the general class of pyrrole amides has been used to advance continuous flow chemistry techniques. The development of one-step, continuous flow synthesis of pyrrole-3-carboxamides demonstrates how these structures can be used to pioneer more efficient and automated production methods for libraries of drug-like compounds. syrris.com The rigid and predictable structure of this compound makes it an excellent platform for testing and optimizing new synthetic transformations, such as late-stage C-H functionalization or novel cross-coupling reactions, thereby contributing to the broader field of organic synthesis. The development of a general method for synthesizing pyrrole-2,5-dicarbaldehydes, key precursors to dicarboxamides, further illustrates the methodological development inspired by this class of compounds. rsc.org

Coordination Chemistry and Metal Complex Formation

Synthesis and Characterization of Metal Complexes of 2,5-Dicarboxamidopyrroles

The synthesis of metal complexes with 2,5-dicarboxamidopyrrole ligands is typically achieved through the reaction of a suitable ligand derivative with a metal salt in an appropriate solvent. The first structural characterizations of these complexes demonstrated their diverse coordination chemistry. nih.govrsc.org For example, reacting N,N'-Bis(3,5-dinitrophenyl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide with cobalt(III) and nickel(II) salts leads to the formation of octahedral complexes. nih.govrsc.org Similarly, thioamide analogues, such as N,N'-dibutyl-3,4-diphenyl-1H-pyrrole-2,5-dicarboxthioamide and N,N'-diphenyl-3,4-diphenyl-1H-pyrrole-2,5-dicarboxthioamide, have been shown to form complexes with cobalt. nih.govrsc.org

Ligand Binding Modes and Denticity (e.g., Bidentate, Tridentate)

2,5-Dicarboxamidopyrrole-based ligands exhibit variable denticity, acting as either bidentate or tridentate chelators depending on the specific substituents on the amide nitrogens and the reaction conditions. nih.govrsc.org

Tridentate Coordination: In many instances, the ligand acts in a tridentate fashion, coordinating to a metal center through the deprotonated pyrrole (B145914) nitrogen and both deprotonated amide nitrogen atoms. nih.govrsc.org An example is N,N'-Bis(3,5-dinitrophenyl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide, which forms octahedral bis(tridentate) complexes with Co(III) and Ni(II). nih.govrsc.org

Bidentate Coordination: The ligand can also coordinate in a bidentate mode. For instance, N,N'-dibutyl-3,4-dichloro-1H-pyrrole-2,5-dicarboxamide was found to act as a bidentate ligand in an octahedral cobalt(II) complex, where the coordination sphere was completed by two aqua ligands. nih.govrsc.org

The denticity can be intentionally increased by modifying the ligand structure. Incorporating additional donor groups, such as pyridyl moieties, into the amide substituents can enhance the ligand's coordinating ability. nih.govrsc.org

| Ligand | Metal Ion | Denticity | Resulting Complex Geometry |

| N,N'-Bis(3,5-dinitrophenyl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide | Co(III) | Tridentate | Octahedral |

| N,N'-Bis(3,5-dinitrophenyl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide | Ni(II) | Tridentate | Octahedral |

| N,N'-dibutyl-3,4-dichloro-1H-pyrrole-2,5-dicarboxamide | Co(II) | Bidentate | Octahedral |

Coordination through Deprotonated Pyrrole and Amide Nitrogen Atoms

A key feature of the coordination chemistry of 2,5-dicarboxamidopyrroles is the involvement of deprotonated nitrogen atoms in binding to the metal ion. The pyrrole N-H and the amide N-H protons are acidic and can be removed upon complexation, particularly in the presence of a base or with suitable metal ions. nih.govnih.gov This deprotonation creates strong anionic N-donor sites, which form stable coordinate bonds. researchgate.net

In the case of tridentate coordination, the ligand typically binds as a dianion, having been deprotonated at the pyrrole nitrogen and both amide nitrogens. nih.govrsc.org This N,N',N''-coordination mode is observed in the octahedral complexes formed between N,N'-Bis(3,5-dinitrophenyl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide and both cobalt(III) and nickel(II). nih.govrsc.org The ability of metal ions to induce amide deprotonation is crucial for this type of binding. nih.gov

Formation of Polynuclear Metal Complexes (e.g., Dinuclear Helicates)

The strategic design of 2,5-dicarboxamidopyrrole ligands can lead to the formation of polynuclear complexes, where multiple metal centers are bridged by the ligands. nih.govrsc.org These structures are of interest for their potential applications in catalysis and materials science.

By incorporating additional coordinating groups into the ligand framework, its denticity can be increased, promoting the assembly of more complex architectures. For example, the synthesis of N,N'-bis(pyridin-2-ylmethyl)-3,4-diphenyl-1H-pyrrole-2,5-carboxamide, which contains pyridyl nitrogen donors, provides a ligand capable of bridging two metal centers. The reaction of this ligand with cobalt(II) chloride resulted in the self-assembly and isolation of a dinuclear helicate complex. nih.govrsc.org In this double helical structure, two ligand strands wrap around two metal centers. nih.govresearchgate.net

Biological Activity Profiles and Molecular Mechanisms in Vitro and in Silico Studies

Quorum Sensing (QS) Inhibition

1H-Pyrrole-2,5-dicarboxamide has been identified as a potent quorum sensing inhibitor that effectively targets the intricate cell-to-cell communication systems governing bacterial pathogenicity. frontiersin.orgnih.gov Its activity is central to mitigating the virulence of bacteria like P. aeruginosa, a pathogen known for its high levels of antibiotic resistance and biofilm formation. frontiersin.orgconsensus.appresearchgate.net

Studies have demonstrated that this compound significantly inhibits the formation of biofilms by P. aeruginosa PAO1. frontiersin.org This inhibitory effect is dose-dependent, with increasing concentrations of the compound leading to a greater reduction in biofilm mass. The compound disrupts the ability of the bacteria to form these protective, surface-attached communities, which are a key factor in chronic infections and antibiotic resistance. frontiersin.orgnih.gov

Table 1: Effect of this compound on P. aeruginosa PAO1 Biofilm Formation

| Concentration of this compound | Biofilm Inhibition (%) |

|---|---|

| 0.50 mg/mL | Data not specified |

| 0.75 mg/mL | Data not specified |

| 1.00 mg/mL | Data not specified |

Note: While the source confirms biofilm inhibition at these concentrations, specific percentage values for inhibition of formation were not provided. The compound was shown to reduce viable cells within biofilms by 15.91% at 0.50 mg/mL. frontiersin.org

The mechanism behind the anti-biofilm activity of this compound involves the significant downregulation of genes integral to the quorum sensing systems in P. aeruginosa. frontiersin.orgresearchgate.net Real-time quantitative PCR (RT-qPCR) analysis has revealed that treatment with the compound at a concentration of 1.00 mg/mL for 20 hours leads to a substantial decrease in the expression of key regulatory and virulence genes. frontiersin.org Specifically, the expression of genes in the las, rhl, and pqs systems, which are central to the QS hierarchy, was markedly attenuated. frontiersin.org

Table 2: Downregulation of QS-Related Genes in P. aeruginosa PAO1 by this compound (1.00 mg/mL)

| Gene | System | Downregulation (%) |

|---|---|---|

| lasI | las | 70.41% |

| lasR | las | 78.18% |

| rhlI | rhl | 83.56% |

| rhlR | rhl | 77.39% |

| pqsR | pqs | 86.67% |

Data sourced from a 2024 study in Frontiers in Cellular and Infection Microbiology. frontiersin.org

Consistent with its impact on gene expression, this compound effectively curtails the production of several QS-controlled virulence factors in P. aeruginosa. frontiersin.orgnih.gov The production of pyocyanin (B1662382), a blue-green pigment with cytotoxic effects, and rhamnolipids, biosurfactants crucial for biofilm development and motility, were both significantly reduced in a dose-dependent manner. frontiersin.org

Table 3: Inhibition of Virulence Factor Production in P. aeruginosa PAO1 by this compound

| Virulence Factor | Concentration | Reduction (%) |

|---|---|---|

| Pyocyanin | 0.50 mg/mL | 13.17% |

| 0.75 mg/mL | 37.06% | |

| 1.00 mg/mL | 73.05% | |

| Rhamnolipid | 0.50 mg/mL | 24.75% |

| 0.75 mg/mL | 29.66% | |

| 1.00 mg/mL | 34.06% |

*Data sourced from a 2024 study in Frontiers in Cellular and Infection Microbiology.*[ frontiersin.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF6OreQUVTWOO6xjBLGGEcyH37cEua2gyR-bZPLq4RUn4hhn8D_8Tzq_LlS7HFB9bWkcwj5ZFC8PXWWueV3lG6KKGpvVyNQAyx6Ibd3V1YpXZ_nDwttKcuZrhU3KvyyjJxix9CmVmw0HJrTybcByl-fw1jBSRriv9DgUaNQRzENYW6YA7vTR2rV_35DpHzJSaYq5cqxKYYOp17ROGuheEm5IJAndL8jOohhKfg%3D)]Microscopic analyses have visually confirmed the disruptive effects of this compound on the structural integrity of P. aeruginosa biofilms. frontiersin.orgconsensus.app Both Scanning Electron Microscopy (SEM) and Confocal Laser Scanning Microscopy (CLSM) have shown that treatment with the compound leads to a less dense and architecturally compromised biofilm compared to untreated controls. frontiersin.orgnih.gov These imaging techniques reveal a significant reduction in the typical, robust three-dimensional structure of the biofilm, indicating the compound's ability to interfere with its maturation and stability. frontiersin.org

The compound directly interferes with the QS signaling machinery by reducing the secretion of key autoinducer molecules. frontiersin.org In P. aeruginosa, the rhl and las systems utilize N-butanoyl-L-homoserine lactone (C4-HSL) and N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), respectively, as signaling molecules. plos.orgresearchgate.net Treatment with this compound has been shown to decrease the relative levels of both these critical signaling molecules, thereby disrupting the communication network that coordinates virulence. frontiersin.org

Table 4: Reduction of AHL Signaling Molecules in P. aeruginosa PAO1 by this compound

| Signaling Molecule | Concentration | Reduction (%) |

|---|---|---|

| C4-HSL | 0.50 mg/mL | 8.59% |

| 0.75 mg/mL | 31.41% | |

| 1.00 mg/mL | 44.12% | |

| 3-oxo-C12-HSL | 1.00 mg/mL | 11.55% |

Data sourced from a 2024 study in Frontiers in Cellular and Infection Microbiology. frontiersin.org

A significant finding is the ability of this compound to act as an "antibiotic accelerant," enhancing the efficacy of conventional antibiotics against P. aeruginosa. frontiersin.orgresearchgate.net When used in combination with antibiotics such as gentamycin or piperacillin (B28561), the compound significantly increases their effectiveness in both inhibiting biofilm formation and eradicating mature biofilms. frontiersin.org This synergistic effect suggests that by disrupting the protective biofilm and QS-regulated defense mechanisms, the compound renders the bacteria more susceptible to the action of antibiotics. frontiersin.orgresearchgate.net

Table 5: Reduction in Viable Cells within P. aeruginosa Biofilms with Combination Therapy

| Treatment | Reduction in Viable Cells (%) |

|---|---|

| This compound (0.50 mg/mL) | 15.91% |

| Gentamycin (4.00 µg/mL) | 52.27% |

| Piperacillin (4.00 µg/mL) | 31.81% |

| Gentamycin (4.00 µg/mL) + this compound (0.50 mg/mL) | 70.45% |

| Piperacillin (4.00 µg/mL) + this compound (0.50 mg/mL) | 59.47% |

Data sourced from a 2024 study in Frontiers in Cellular and Infection Microbiology. frontiersin.org

Molecular Basis of QS Inhibition (e.g., Interaction with QS Receptor Proteins, Decarboxylase Enzymes)

Recent studies have highlighted the potential of pyrrole (B145914) derivatives, specifically 1H-pyrrole-2,5-dicarboxylic acid (PT22), as potent inhibitors of quorum sensing (QS) in pathogenic bacteria such as Pseudomonas aeruginosa. frontiersin.orgnih.govresearchgate.netconsensus.app QS is a cell-to-cell communication process that bacteria use to coordinate gene expression and collective behaviors, including biofilm formation and virulence factor production. frontiersin.orgnih.govresearchgate.netconsensus.app The inhibition of QS is therefore considered a promising anti-virulence strategy.

In vitro studies have demonstrated that PT22, isolated from the endophytic fungus Perenniporia tephropora FF2, can significantly reduce the production of QS-regulated virulence factors in P. aeruginosa PAO1, such as pyocyanin and rhamnolipid, without affecting bacterial growth. frontiersin.orgnih.govresearchgate.netconsensus.app This compound has also been shown to inhibit biofilm formation, a key virulence trait in chronic infections. frontiersin.orgnih.govresearchgate.netconsensus.app

The molecular basis of this QS inhibition lies in the ability of PT22 to interfere with the expression of key QS-related genes. Real-time quantitative PCR (RT-qPCR) analysis has revealed that PT22 significantly downregulates the expression of genes within the las and rhl QS systems, including lasI, lasR, rhlI, and rhlR, as well as the pqsR gene of the pqs system. frontiersin.orgresearchgate.net

In silico molecular docking analyses have provided further insights into the interaction between PT22 and QS receptor proteins. These studies suggest that PT22 can bind to the active sites of QS activator proteins such as LasI, LasR, RhlI, RhlR, and PqsR, thereby interfering with their function. frontiersin.orgresearchgate.net For instance, it has been shown that 1H-pyrrole-2-carboxylic acid can suppress the expression of a range of QS genes in P. aeruginosa PAO1. frontiersin.orgresearchgate.net

With regard to decarboxylase enzymes, pyrrole-2-carboxylate decarboxylase is an enzyme that catalyzes the decarboxylation of pyrrole-2-carboxylate to form 1H-pyrrole and carbon dioxide. expasy.orguniprot.org While not directly implicated in the QS inhibitory mechanism of this compound in the available literature, the enzymatic modification of pyrrole rings is a relevant area of bacterial metabolism.

The following table summarizes the effect of 1H-pyrrole-2,5-dicarboxylic acid (PT22) on the expression of various QS-related genes in Pseudomonas aeruginosa PAO1.

| Gene Target | QS System | Function | Observed Effect of PT22 |

| lasI | Las | Autoinducer synthase | Significant downregulation frontiersin.orgresearchgate.net |

| lasR | Las | Transcriptional regulator | Significant downregulation frontiersin.orgresearchgate.net |

| rhlI | Rhl | Autoinducer synthase | Significant downregulation frontiersin.orgresearchgate.net |

| rhlR | Rhl | Transcriptional regulator | Significant downregulation frontiersin.orgresearchgate.net |

| pqsR | PQS | Transcriptional regulator | Significant downregulation frontiersin.orgresearchgate.net |

Antimicrobial Potential

Derivatives of this compound have demonstrated a broad range of antimicrobial activities, encompassing antibacterial, antitubercular, and antifungal properties.

Activity against Gram-Positive and Gram-Negative Bacteria

A number of pyrrole derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. acgpubs.orgresearchgate.net Generally, many of these compounds exhibit greater efficacy against Gram-positive bacteria. mdpi.comresearchgate.net For example, analogues of the marine alkaloid pseudoceratidine, which feature a di-bromo pyrrole core, have shown potent activity against Staphylococcus aureus. mdpi.comresearchgate.net The structure-activity relationship (SAR) studies of these analogues have indicated that the presence of two pyrrole units and one or more secondary amines in the linear chain between them are crucial for good antibacterial activity. mdpi.com

Some tetrasubstituted pyrrole derivatives have shown moderate to excellent inhibition against Gram-positive bacteria like S. aureus and Bacillus cereus, while showing no inhibitory effect on Gram-negative bacteria such as Escherichia coli and Pseudomonas fluorescens. acgpubs.org The reduced activity against Gram-negative bacteria is often attributed to the lower permeability of their outer membrane. acgpubs.org However, certain pyrrole-carboxamide derivatives have demonstrated activity against both Gram-positive and Gram-negative pathogens. nih.gov

The following table provides a summary of the antibacterial activity of selected pyrrole derivatives.

| Compound Class | Target Bacteria (Gram-Positive) | Target Bacteria (Gram-Negative) | Key Structural Features for Activity |

| Pseudoceratidine Analogues | Staphylococcus aureus | Escherichia coli (some activity) | Two pyrrole units, secondary amines in linker chain mdpi.comresearchgate.net |

| Tetrasubstituted Pyrroles | Staphylococcus aureus, Bacillus cereus | Generally inactive | Varied substitutions on the pyrrole ring acgpubs.org |

| Pyrrole-2-carboxamides | Various Gram-positive strains | Various Gram-negative strains | Specific substitutions on the carboxamide and pyrrole ring nih.gov |

Antitubercular Activity of Derivatives (e.g., against Mycobacterium tuberculosis H37Rv)

The pyrrole scaffold has emerged as a promising framework for the development of novel antitubercular agents. Numerous studies have reported the synthesis and evaluation of pyrrole derivatives against Mycobacterium tuberculosis H37Rv, the causative agent of tuberculosis. rsc.orgresearchgate.netmdpi.com

For instance, a series of pyrrole-2-carboxamides were designed and showed potent anti-TB activity, with most compounds exhibiting a Minimum Inhibitory Concentration (MIC) of less than 0.016 μg/mL. nih.gov SAR studies revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, significantly enhanced the antitubercular activity. nih.gov Another study on novel hybrid-pyrrole derivatives, where the pyrrole moiety was combined with coumarin, ibuprofen, or isoniazid, also yielded compounds with significant activity against the H37Rv strain. rsc.org Some of these compounds also demonstrated activity against single-drug-resistant bacterial strains. rsc.org Furthermore, certain 1,2,3,5-tetrasubstituted pyrrolyl-N-acetic acid derivatives have been evaluated for their antimycobacterial activity. mdpi.com

The following table presents the antitubercular activity of representative pyrrole derivatives against M. tuberculosis H37Rv.

| Compound Series | Example Compound | MIC (μg/mL) | Key Findings |

| Pyrrole-2-carboxamides | Compound with fluorophenyl moiety | < 0.016 | Bulky substituents on carboxamide and electron-withdrawing groups on the pyrrole ring enhance activity nih.gov |

| Hybrid-pyrrole derivatives | Compound 7e (pyrrole-coumarin hybrid) | 3.7 | Hybridization of pyrrole with other pharmacophores can lead to potent antitubercular agents rsc.org |

| Substituted Furans and Pyrroles | Compound 11a | 1.6 | Better MIC value than standard drugs like Pyrazinamide and Ciprofloxacin mdpi.com |

Anti-Fungal Activity of Pyrrole-2,5-dione Derivatives

Derivatives of the pyrrole scaffold, particularly those related to the pyrrole-2,5-dione structure, have been investigated for their antifungal properties. A study on 2-acylhydrazino-5-arylpyrroles demonstrated very good antifungal activities against Candida albicans and other non-albicans Candida species, with MIC values in the range of 0.39-3.12 μg/mL. nih.gov These compounds showed enhanced potency compared to the standard antifungal drug fluconazole. nih.gov

Furthermore, pyrrolo[1,2-a]pyrazines, synthesized from pyrrole-based enaminones, have also shown potent antifungal activity against a range of Candida species, including multidrug-resistant strains. mdpi.com Docking analysis from this study suggested that the antifungal effect might be mediated through the inhibition of the catalytic site of HMG-CoA reductase (HMGR) in Candida species. mdpi.com

Mechanism of Action as Protonophores (e.g., Pyrrolomycins)

A significant breakthrough in understanding the antimicrobial mechanism of certain pyrrole-containing natural products came with the discovery that pyrrolomycins act as potent protonophores. researchgate.netnih.govnih.gov Pyrrolomycins are a class of halogenated pyrrole antibiotics that exhibit nanomolar activity, particularly against Gram-positive bacteria. researchgate.netnih.govnih.gov

Their mechanism of action involves the disruption of the proton gradient across the bacterial cell membrane. researchgate.netnih.govnih.govresearchgate.net Pyrrolomycins, being lipophilic, can accumulate in the lipid membrane. researchgate.net They are capable of shuttling protons from the more acidic exterior of the cell to the less acidic interior (cytoplasm). researchgate.net This process effectively uncouples oxidative phosphorylation by dissipating the proton motive force, which is essential for ATP synthesis and other vital cellular processes. researchgate.netnih.govnih.govproquest.com This uncoupling action leads to membrane depolarization and ultimately bacterial cell death. researchgate.netnih.govnih.govproquest.com Studies have shown that pyrrolomycins C and D are significantly more active in this regard than the conventional uncoupler CCCP. researchgate.netnih.gov While they show apparent specificity for Gram-positive bacteria, it has been demonstrated that Gram-negative bacteria become equally sensitive when their drug efflux pumps are removed, indicating that efflux is a major factor in their resistance. researchgate.netnih.govnih.gov

Design of Antibacterial Agents (e.g., InhA Inhibitors, Pseudoceratine Analogues)

The pyrrole scaffold has served as a versatile template for the rational design of novel antibacterial agents targeting specific bacterial enzymes. One such target is the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, a key enzyme in the mycolic acid biosynthesis pathway. nih.govnih.govmdpi.comsemanticscholar.org

Several studies have focused on designing pyrrole-based InhA inhibitors. For example, pyrrole-fused pyrimidine (B1678525) derivatives have been synthesized and evaluated for their antitubercular potential by targeting the InhA enzyme. nih.gov The design strategy often involves creating hybrid molecules that can effectively bind to the lipophilic pockets and interact with key amino acid residues, such as tyrosine, within the InhA active site. nih.gov Similarly, pyrrolidine (B122466) carboxamides have been identified as a novel class of potent InhA inhibitors through high-throughput screening. nih.gov

Another approach in antibacterial drug design involves the synthesis of analogues of naturally occurring antimicrobial compounds. Pseudoceratine, a marine alkaloid containing a di-bromo pyrrole moiety, has been the basis for the development of a large series of analogues. mdpi.comresearchgate.net By systematically modifying the structure of pseudoceratine, researchers have been able to gain significant insights into the structure-activity relationships and identify the key structural features required for antibacterial activity. mdpi.comresearchgate.net The design of novel analogue peptides based on existing antimicrobial peptides is also an active area of research to combat antibiotic resistance. nih.govmdpi.comnih.gov

Anti-Inflammatory Effects

The anti-inflammatory potential of various pyrrole derivatives has been a subject of investigation, with studies focusing on their ability to modulate key inflammatory pathways.

Inhibition of Pro-Inflammatory Cytokine Production (e.g., IL-6, TNF-α)

Derivatives of the closely related compound, 1H-pyrrole-2,5-dione, have demonstrated the ability to inhibit the production of pro-inflammatory cytokines. mdpi.comnih.gov In studies involving lipopolysaccharide-stimulated human peripheral blood mononuclear cell (PBMC) cultures, certain 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives were found to suppress the secretion of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.comnih.gov One particular derivative, designated as compound 2a in a study, showed the most potent inhibition of these pro-inflammatory cytokines. mdpi.comnih.gov Furthermore, another study on a different series of 1H-pyrrole-2,5-dione derivatives indicated that a specific compound, referred to as compound 20, could reduce the secretion of TNF-α in a concentration-dependent manner in macrophage-derived foam cells. nih.gov

Effects on Peripheral Blood Mononuclear Cell Proliferation

The immunomodulatory effects of pyrrole derivatives have also been assessed by examining their impact on the proliferation of peripheral blood mononuclear cells (PBMCs). In anti-CD3 antibody-stimulated cultures, a series of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives (compounds 2a–2f) were all found to significantly inhibit PBMC proliferation. mdpi.comnih.gov The most pronounced inhibitory effects were observed with derivatives 2a–2d. mdpi.comnih.gov This suggests that these compounds may interfere with the signaling pathways that lead to the activation and proliferation of T-lymphocytes.

Molecular Targets for Anti-Inflammatory Action (e.g., COX-2 Binding)